Hexadecane-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55615-10-6 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
hexadecane-2,5-dione |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-16(18)14-13-15(2)17/h3-14H2,1-2H3 |
InChI Key |
TZUBLNNITMKQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexadecane 2,5 Dione
Retrosynthetic Disconnection Approaches for 1,4-Diketone Systems
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. For a 1,4-dicarbonyl compound like Hexadecane-2,5-dione, several logical disconnections can be proposed, revealing potential forward synthetic strategies. The key is to identify bond cleavages that lead to reliable and high-yielding bond-forming reactions.
One of the most common and powerful disconnections for a 1,4-diketone involves breaking the C3-C4 bond. This approach points to a conjugate addition or Michael-type reaction. In this scenario, the C4-C16 fragment, possessing the C5-ketone, acts as the nucleophilic component (an enolate or its equivalent), and the C1-C3 fragment, with the C2-ketone, serves as the electrophilic component (an α,β-unsaturated ketone).
A particularly effective application of this logic is the Stetter reaction , an umpolung strategy where an aldehyde's normal electrophilic character is inverted to nucleophilic. wikipedia.org For this compound, this disconnection strategy would identify undecanal (B90771) as the acyl anion precursor and methyl vinyl ketone as the Michael acceptor.
Another valid disconnection is at the C2-C3 bond. This suggests the coupling of an enolate derived from 2-pentadecanone (B165419) with a two-carbon electrophile that can be converted to an acetyl group, or a related strategy involving an acyl radical equivalent.
Finally, functional group interconversion (FGI) is a key aspect of retrosynthesis. rsc.org The dione (B5365651) functionality can be traced back to less oxidized precursors, such as a diol or a hydroxy-ketone, which can be synthesized and then oxidized. Alternatively, the carbon skeleton could be assembled first, followed by the introduction of the ketone functionalities, for instance, via the oxidation of specific C-H bonds or the cleavage of a cyclic precursor like a cyclobutanol (B46151) derivative. googleapis.com
Chemo-Selective Synthetic Routes to this compound
Building on the retrosynthetic blueprints, several chemo-selective methodologies can be employed to construct this compound. These routes are designed to form the target molecule with high precision, avoiding unwanted side reactions.
Controlled Oxidation Strategies
The selective oxidation of precursors is a direct and effective method for installing the ketone functionalities. A plausible strategy involves the palladium-catalyzed Wacker oxidation of a terminal alkene to a methyl ketone. organicreactions.orglibretexts.org This reaction is highly regioselective for terminal olefins. alfa-chemistry.com A synthesis could be designed starting from 1-hexadecene-5-ol. The terminal double bond could be selectively oxidized to the methyl ketone at C2, followed by oxidation of the secondary alcohol at C5 to furnish the final product.
A more advanced approach involves the ring-opening oxidation of a 1,2-disubstituted cyclobutanol. mdpi.com A custom-synthesized cyclobutanol, bearing the appropriate alkyl and hydroxyalkyl side chains, could be cleaved oxidatively to yield the 1,4-dione structure. Another sophisticated method is the manganese(III) porphyrin-catalyzed dual functionalization of C(sp³)–H bonds, which can transform arylalkanes into 1,4-diketones under mild conditions, though its application to purely aliphatic systems is more challenging. rsc.org
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is central to the synthesis of the C16 backbone of this compound. The Stetter reaction stands out as a premier method for synthesizing 1,4-dicarbonyl compounds. wikipedia.orgchemistry-reaction.com This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone, nitrile, or ester, catalyzed by an N-heterocyclic carbene (NHC) or a cyanide ion. ijcrt.org For this compound, this would entail the reaction between undecanal and methyl vinyl ketone. The reaction is known to be effective for aliphatic aldehydes. d-nb.info
Table 1: Examples of Stetter Reactions for 1,4-Diketone Synthesis
| Aldehyde | Michael Acceptor | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Methyl vinyl ketone | Thiazolium salt | Triethylamine | DMF | 85 | Stetter, H. (1976) |
| Heptanal | Phenyl vinyl ketone | Thiazolium salt | Triethylamine | THF | 78 | Stetter, H. (1976) |
Other C-C bond forming strategies include the coupling of enolates with α-haloketones or the oxidative coupling of two enolate molecules. acs.orgnih.gov For instance, the lithium enolate of 2-tridecanone (B165437) could be reacted with a suitable electrophile like bromoacetone, although controlling self-condensation can be a challenge. More modern methods involve the palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides or the addition of organozinc reagents to enones in the presence of carbon monoxide. organic-chemistry.org
Functional Group Interconversions Leading to the 2,5-Dione Motif
Functional group interconversions (FGIs) provide alternative pathways to the final product from a pre-formed carbon skeleton. A common FGI is the oxidation of alcohols to ketones. uniroma1.it A precursor such as hexadecane-2,5-diol could be synthesized and subsequently oxidized using a variety of reagents like pyridinium (B92312) chlorochromate (PCC) or through a Swern or Dess-Martin oxidation to yield this compound. This approach offers high yields and chemo-selectivity, as modern oxidation methods are typically mild and tolerate many other functional groups.
Another FGI strategy is the palladium-catalyzed isomerization of alkynediols. acs.org A suitably substituted alkynediol could be rearranged to form the 1,4-diketone structure. Additionally, the reduction of a 1,4-enedione or a 1,4-ynedione can produce the saturated 1,4-diketone. This could involve synthesizing hexadec-3-ene-2,5-dione first, followed by selective hydrogenation of the double bond.
Catalytic and Organocatalytic Approaches for this compound Synthesis
Catalysis offers efficient, atom-economical, and often stereoselective routes to complex molecules. Both transition metal catalysis and organocatalysis provide powerful tools for the synthesis of 1,4-diketones like this compound.
Chemical Reactivity and Mechanistic Studies of Hexadecane 2,5 Dione
Fundamental Reactivity Patterns of 1,4-Diketones with Extended Alkane Chains
The reactivity of 1,4-diketones is largely dominated by the interplay between the two carbonyl groups. The extended undecyl chain in hexadecane-2,5-dione primarily influences physical properties such as solubility and steric hindrance but does not fundamentally alter the characteristic reactions of the 1,4-dicarbonyl motif.
Intramolecular Cyclization Reactions
Intramolecular reactions are often favored in 1,4-diketones, as the proximity of the two functional groups facilitates the formation of five-membered rings. libretexts.orgwikipedia.org
Paal-Knorr Furan (B31954) Synthesis: In the presence of an acid catalyst, this compound can undergo intramolecular cyclization to form a substituted furan. organic-chemistry.orgwikipedia.org The reaction proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal yields the furan. wikipedia.org The long alkane chain remains as a substituent on the furan ring. The general mechanism for the Paal-Knorr furan synthesis has been a subject of detailed study, revealing that the cyclization rates can be influenced by the stereochemistry of the starting diketone. organic-chemistry.org
Paal-Knorr Pyrrole (B145914) Synthesis: When reacted with ammonia (B1221849) or a primary amine, this compound can form a substituted pyrrole. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This reaction, also a variant of the Paal-Knorr synthesis, involves the formation of an imine intermediate, followed by cyclization and dehydration. organic-chemistry.orgwikipedia.org The reaction can be promoted by various acidic catalysts. rgmcet.edu.inrhhz.net The choice of amine determines the substituent on the pyrrole nitrogen.
Intramolecular Aldol (B89426) Condensation: Under basic conditions, 1,4-diketones can undergo an intramolecular aldol condensation. libretexts.orgquora.com Deprotonation at an α-carbon leads to an enolate, which can then attack the other carbonyl group. For a 1,4-diketone like this compound, this would lead to a five-membered cyclopentenone ring. libretexts.orgvanderbilt.edu The reaction is driven by the thermodynamic stability of the five-membered ring product. libretexts.org
Intermolecular Condensation Reactions
While intramolecular reactions are common, under certain conditions, this compound can participate in intermolecular reactions.
Polymerization: The bifunctional nature of 1,4-diketones allows them to serve as monomers in condensation polymerization reactions. For example, reaction with diamines could potentially lead to the formation of polymers containing pyrrole units in the backbone.
Cross-linking: The carbonyl groups can react with suitable cross-linking agents. For instance, the neurotoxicity of the smaller analogue, hexane-2,5-dione, is attributed to its ability to cross-link proteins through the formation of pyrrole adducts with lysine (B10760008) residues. wikipedia.orgvulcanchem.com A similar reactivity pattern can be expected for this compound.
Nucleophilic and Electrophilic Addition Reactions
The carbonyl groups of this compound are susceptible to attack by both nucleophiles and electrophiles.
Nucleophilic Addition: Nucleophiles can add to the electrophilic carbonyl carbons. makingmolecules.com Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines. The addition of a nucleophile to one carbonyl group can be followed by a second addition to the other carbonyl, or by an intramolecular reaction. The Stetter reaction, a conjugate addition of an aldehyde to an α,β-unsaturated compound, is a method for synthesizing 1,4-diketones. nih.govacs.orgorganic-chemistry.org
Electrophilic Addition: The carbonyl oxygens are nucleophilic and can be attacked by electrophiles. Protonation of a carbonyl oxygen is the first step in acid-catalyzed reactions like the Paal-Knorr synthesis. organic-chemistry.orgwikipedia.org
Detailed Mechanistic Elucidation of this compound Transformations
Understanding the reaction mechanisms provides insight into the factors controlling the reaction pathways and product distributions.
Reaction Kinetics and Rate Determinations
Kinetic studies of reactions involving 1,4-diketones, particularly the Paal-Knorr synthesis, have been instrumental in elucidating their mechanisms.
Influence of Substituents: Studies on substituted 1,4-diketones have shown that the rate of cyclization is sensitive to the nature of the substituents. For instance, in the Paal-Knorr pyrrole synthesis, electron-withdrawing groups on an aryl amine reactant can affect the rate of reaction. organic-chemistry.org
Stereochemical Effects: The stereochemistry of the diketone can also influence the reaction rate. Comparative studies of meso- and dl-diastereomers of 3,4-diethyl-2,5-hexanedione revealed that they cyclize at different rates, which has important implications for the reaction mechanism. organic-chemistry.orgorganic-chemistry.org
Ring Size and Reaction Rate: The rate of intramolecular cyclization is highly dependent on the ring size being formed. The formation of five- and six-membered rings is generally much faster than the formation of smaller or larger rings due to a balance of entropic and strain factors. wikipedia.orgmasterorganicchemistry.com For 1,4-diketones, the formation of a five-membered ring is highly favored. libretexts.orgvanderbilt.edu
| Reaction Type | Key Kinetic Factors | Observed Trends |
| Paal-Knorr Furan Synthesis | Acid concentration, temperature, diketone structure | Rate is dependent on the ease of enolization and the stability of the hemiacetal intermediate. organic-chemistry.org |
| Paal-Knorr Pyrrole Synthesis | Amine basicity, steric hindrance, catalyst | Electron-donating groups on the amine generally increase the rate, while bulky groups can decrease it. organic-chemistry.org |
| Intramolecular Aldol | Base concentration, solvent | The rate is influenced by the acidity of the α-protons and the stability of the resulting enolate. |
An interactive table summarizing key kinetic factors in 1,4-diketone reactions.
Investigation of Transition States and Intermediates
The identification and characterization of transition states and intermediates are crucial for a complete understanding of the reaction mechanism.
Synthesis and Characterization of this compound Derivatives
The chemical structure of this compound, featuring a long undecyl chain attached to a 1,4-dione functionality, provides a versatile platform for the synthesis of a variety of derivatives. The reactivity is primarily centered around the two carbonyl groups, which can undergo reactions typical of ketones, and the acidic α-hydrogens that allow for enolate formation.
A prominent reaction for 1,4-dicarbonyl compounds is the Paal-Knorr synthesis , a classical method for the synthesis of five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes. uomustansiriyah.edu.iqwikipedia.org This reaction proceeds through the intramolecular cyclization of the 1,4-dicarbonyl compound, often under acidic or basic conditions and in the presence of a suitable heteroatom source. uomustansiriyah.edu.iqwikipedia.org
Pyrrole Derivatives: The reaction of this compound with primary amines or ammonia in the presence of a weak acid catalyst is expected to yield N-substituted pyrroles. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. organic-chemistry.org The undecyl group from the this compound backbone remains as a substituent on the pyrrole ring. For instance, reaction with a generic primary amine (R-NH₂) would yield 1-substituted-2-methyl-5-undecylpyrroles.
Furan Derivatives: In the presence of a strong acid catalyst, this compound can undergo intramolecular cyclization to form furan derivatives. The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl group, and subsequent dehydration. wikipedia.org This would result in the formation of 2-methyl-5-undecylfuran.
Thiophene (B33073) Derivatives: Similarly, reaction with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, would lead to the formation of thiophene derivatives, specifically 2-methyl-5-undecylthiophene. uomustansiriyah.edu.iq
A known derivative, 16-(4,6-dimethoxy-3-oxo-1H-2-benzouran-1-yl)this compound, highlights the potential for more complex structures derived from this diketone. naturalproducts.netnaturalproducts.net
The characterization of these derivatives would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) to elucidate the structure, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight.
Table 1: Potential Heterocyclic Derivatives from this compound via Paal-Knorr Synthesis
| Reactant(s) | Product | Heterocycle |
| This compound, Ammonia (NH₃) | 2-Methyl-5-undecylpyrrole | Pyrrole |
| This compound, Primary Amine (R-NH₂) | 1-R-2-methyl-5-undecylpyrrole | Pyrrole |
| This compound, Acid Catalyst (e.g., H₂SO₄) | 2-Methyl-5-undecylfuran | Furan |
| This compound, Phosphorus Pentasulfide (P₄S₁₀) | 2-Methyl-5-undecylthiophene | Thiophene |
Multicomponent Reactions Involving this compound as a Key Component
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product that incorporates atoms from all starting materials. acsgcipr.org These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity.
While the direct participation of this compound in well-established multicomponent reactions is not extensively documented in the reviewed scientific literature, its 1,4-dicarbonyl functionality suggests its potential as a key building block in such transformations. The principles of known MCRs involving dicarbonyl compounds can be extrapolated to predict the behavior of this compound.
For instance, 1,4-dicarbonyl compounds are known to be precursors in domino reactions that can be part of a multicomponent setup. A plausible, though not explicitly reported, MCR could involve a variation of the Paal-Knorr synthesis in a multicomponent fashion. An example could be a three-component reaction between this compound, an amine, and another component that reacts with the initially formed pyrrole derivative in situ.
A cascade reaction involving the reduction of a nitroarene to an aniline, followed by a Paal-Knorr condensation with a 1,4-dione, has been reported for hexane-2,5-dione. rsc.org This concept could be applied to this compound in a one-pot synthesis to produce N-aryl-2-methyl-5-undecylpyrroles from the corresponding nitroarenes.
Table 2: Hypothetical Multicomponent Reaction Involving this compound
| Component 1 | Component 2 | Component 3 | Potential Product Class |
| This compound | Nitroarene | Reducing Agent (e.g., H₂ or Formic Acid) | N-Aryl-2-methyl-5-undecylpyrroles |
The development of novel multicomponent reactions featuring this compound would be a valuable contribution to synthetic chemistry, enabling the rapid assembly of complex molecules with long alkyl chains, which are of interest in various fields, including materials science and medicinal chemistry. Further research is required to explore and validate the role of this compound as a key component in MCRs.
Advanced Spectroscopic and Structural Characterization of Hexadecane 2,5 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for determining the precise connectivity of atoms within a molecule. For Hexadecane-2,5-dione, a combination of one-dimensional and two-dimensional NMR experiments is employed to map out the proton and carbon environments.
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The presence of two carbonyl groups significantly influences the chemical shifts of adjacent protons through their electron-withdrawing inductive effects. Protons on carbons alpha to a carbonyl group are deshielded and typically resonate in the 2.0-2.7 ppm range. nih.govlibretexts.org The long undecyl chain exhibits signals in the typical aliphatic region.
Predicted ¹H NMR Data for this compound
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-1 (CH₃) | ~2.15 | Singlet (s) | 3H |
| H-3 (CH₂) | ~2.75 | Triplet (t) | 2H |
| H-4 (CH₂) | ~2.55 | Triplet (t) | 2H |
| H-6 (CH₂) | ~2.45 | Triplet (t) | 2H |
| H-7 to H-15 (9 x CH₂) | ~1.25-1.60 | Multiplet (m) | 18H |
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum, typically above 200 ppm for aliphatic ketones. libretexts.orgoregonstate.edu Carbons alpha to the carbonyl groups are also deshielded compared to other sp³ hybridized carbons. The carbons of the long alkyl chain are expected to have chemical shifts similar to those observed in n-hexadecane. researchgate.net
Predicted ¹³C NMR Data for this compound
| Atom Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (CH₃) | ~29.9 |
| C-2 (C=O) | ~208.5 |
| C-3 (CH₂) | ~37.5 |
| C-4 (CH₂) | ~28.0 |
| C-5 (C=O) | ~209.0 |
| C-6 (CH₂) | ~43.0 |
| C-7 to C-13 (CH₂) | ~23.0-32.0 |
| C-14 (CH₂) | ~31.9 |
| C-15 (CH₂) | ~22.7 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. Key expected correlations include those between H-3 and H-4, and sequential correlations along the undecyl chain from H-6 through H-15, confirming the linear aliphatic structure.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom. For instance, the proton signal at ~2.15 ppm would correlate with the carbon signal at ~29.9 ppm (C-1), and the proton signals in the ~1.25-1.60 ppm range would correlate with their respective carbon signals in the ~23.0-32.0 ppm range.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) connectivity, particularly around the non-protonated carbonyl carbons. Key expected correlations would include:
From the H-1 protons (δ ~2.15) to the C-2 carbonyl carbon (δ ~208.5) and C-3 (δ ~37.5).
From the H-3 protons (δ ~2.75) to C-2, C-4, and C-5.
From the H-4 protons (δ ~2.55) to C-3, C-5, and C-6.
From the H-6 protons (δ ~2.45) to C-4, C-5, and C-7.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman) corresponding to molecular vibrations. For this compound, the most diagnostic feature is the carbonyl group.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration in a saturated aliphatic ketone, typically appearing around 1715 cm⁻¹. libretexts.orglibretexts.org Other significant absorptions include the C-H stretching vibrations of the methyl and methylene (B1212753) groups between 2850 and 2960 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃). nist.gov
Raman Spectroscopy: The Raman spectrum would complement the IR data. The C=O stretch would also be present, though typically weaker than in the IR spectrum. The spectrum would likely be dominated by strong signals from the C-H stretching and C-C stretching vibrations of the long hydrocarbon chain, which are often strong in Raman scattering.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Strong |
| C=O Stretch | ~1715 | ~1715 | Strong (IR), Medium (Raman) |
| C-H Bend (CH₂) | ~1465 | ~1465 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry provides the elemental composition of the molecule by measuring its mass with very high accuracy. The calculated monoisotopic mass for this compound (C₁₆H₃₀O₂) is 254.2246 u.
Electron ionization (EI) mass spectrometry also induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation of long-chain ketones is characterized by specific cleavage pathways. chemguide.co.uk
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. This is a dominant fragmentation pathway for ketones, leading to the formation of stable acylium ions. oregonstate.eduwikipedia.org
McLafferty Rearrangement: This is a characteristic rearrangement of ketones possessing a γ-hydrogen atom relative to the carbonyl group. It involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene. openstax.org For this compound, a McLafferty rearrangement involving the C-5 carbonyl and a hydrogen on C-8 is possible.
Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 43 | [CH₃CO]⁺ | Alpha-cleavage at C1-C2 |
| 71 | [CH₃COCH₂CH₂]⁺ | Cleavage at C4-C5 |
| 85 | [CH₃COCH₂CH₂CO]⁺ | Alpha-cleavage at C5-C6 |
| 99 | [CH₃COCH₂CH₂COCH₂]⁺ | Cleavage at C6-C7 |
| 114 | [C₆H₁₀O₂]⁺˙ | McLafferty rearrangement (loss of C₁₀H₂₀) |
| 239 | [M - CH₃]⁺ | Alpha-cleavage at C1-C2 with charge retention on the larger fragment |
X-ray Crystallography for Solid-State Molecular Conformation and Packing (if crystalline)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.
To date, no single-crystal X-ray diffraction data has been reported for this compound. It is likely that this compound exists as an oil or a low-melting-point solid at ambient temperature, which can make the cultivation of single crystals suitable for diffraction studies challenging. If a suitable crystal could be obtained, this analysis would provide unparalleled insight into its solid-state conformation and packing arrangement.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
The purity assessment and isolation of this compound from synthesis reaction mixtures or natural extracts rely on advanced chromatographic techniques. The choice of method is dictated by the volatility and polarity of the compound, as well as the required scale of separation, from analytical purity checks to preparative isolation. Given the long alkyl chain, this compound is a relatively nonpolar and semi-volatile compound, making gas chromatography and high-performance liquid chromatography the primary tools for its analysis.
Gas Chromatography (GC)
Gas chromatography is a highly effective technique for determining the purity of this compound due to its thermal stability and volatility. When coupled with a Flame Ionization Detector (GC-FID), it provides quantitative data on the percentage purity by comparing the peak area of the target compound to those of any impurities. For definitive identification of impurities and structural confirmation of the main compound, GC coupled with a Mass Spectrometer (GC-MS) is employed. rsc.orgeeer.org
Detailed research findings indicate that the separation of long-chain aliphatic compounds is typically achieved using capillary columns with nonpolar or semi-polar stationary phases. A common choice is a polydimethylsiloxane stationary phase, sometimes with a small percentage of phenyl groups to fine-tune selectivity. rsc.org The operating conditions, such as the temperature program, are optimized to ensure good resolution between the target analyte and any closely related impurities or starting materials.
Table 1: Representative Gas Chromatography (GC-FID/MS) Parameters for Analysis
| Parameter | Value/Description |
| Column | HP-5 (polydimethylsiloxane with 5% phenyl groups) or equivalent |
| Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness rsc.org |
| Carrier Gas | Helium or Hydrogen rsc.orgshimadzu.com |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) eeer.org |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 - 290 °C eeer.org |
| Oven Program | Initial: 80 °C, hold for 2 min; Ramp: 10-15 °C/min to 280 °C; Final Hold: 5-10 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) eeer.org |
| Detector Temperature | 300 °C (FID) eeer.org; MS Transfer Line: 280 °C |
Note: The oven program must be optimized based on the specific sample matrix to achieve baseline separation of all components.
High-Performance Liquid Chromatography (HPLC)
For preparative isolation or for analyzing samples containing non-volatile impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase (RP-HPLC) setup is typically used for compounds like this compound. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
The purity assessment is performed by monitoring the column effluent with a suitable detector. While the dione (B5365651) functionality offers a weak chromophore for UV detection at low wavelengths, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) provides better sensitivity and is not dependent on the presence of a chromophore. For isolation purposes, the technique can be scaled up from analytical to preparative columns, allowing for the collection of fractions containing the purified compound. sielc.commdpi.com
Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Purity Analysis and Isolation
| Parameter | Value/Description |
| Column | C18 Reverse-Phase (e.g., 250 mm length x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or Gradient elution (e.g., 70% B to 100% B over 20 min) |
| Flow Rate | 1.0 mL/min (Analytical); Scaled up for Preparative |
| Column Temperature | 30 - 40 °C |
| Detector | Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD), or UV (at ~210 nm) |
| Injection Volume | 5 - 20 µL |
Isolation
For obtaining highly pure this compound for use as an analytical standard or for further research, preparative chromatography is essential. This can be achieved using either flash column chromatography with silica gel and a solvent system like hexane/ethyl acetate or by scaling up the HPLC method described above. mdpi.com Fractions are collected and analyzed for purity, and those meeting the required specification are combined and the solvent is removed to yield the isolated compound.
Computational Chemistry and Theoretical Investigations of Hexadecane 2,5 Dione
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Due to its long, flexible hexadecyl chain, Hexadecane-2,5-dione can adopt a vast number of conformations. Energy minimization calculations would be essential to identify the most stable, low-energy conformers. These calculations would likely reveal that the long alkyl chain prefers a staggered, zig-zag arrangement to minimize steric hindrance. The relative orientation of the two carbonyl groups would also be a critical factor, with anti- and gauche-arrangements of the C(O)-C-C-C(O) backbone being key conformers to investigate. While specific data is unavailable for this compound, studies on other long-chain alkanes and ketones suggest that van der Waals interactions and torsional strain would be the primary determinants of conformational preference. wikipedia.orgnih.govtandfonline.comacs.orgacs.orgcapes.gov.br
A hypothetical data table for the relative energies of different conformers of this compound, which could be generated through computational studies, is presented below.
| Conformer | Dihedral Angle (O=C2-C3-C4-C5=O) | Relative Energy (kcal/mol) |
| Hypothetical Data | ||
| Anti-Anti | ~180° | 0.00 |
| Anti-Gauche | ~60° | Data not available |
| Gauche-Gauche | Varies | Data not available |
| Folded Conformations | Varies | Data not available |
Molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. For this compound, the HOMO would likely be localized on the oxygen atoms of the carbonyl groups, specifically the non-bonding lone pair orbitals. The LUMO would be expected to be the π* anti-bonding orbitals of the C=O bonds. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and its electronic transition energies. researchgate.netacs.org
A table of hypothetical calculated molecular orbital energies is shown below.
| Molecular Orbital | Energy (eV) | Description |
| Hypothetical Data | ||
| LUMO+1 | Data not available | Higher energy anti-bonding orbitals |
| LUMO | Data not available | π* anti-bonding orbitals of the C=O groups |
| HOMO | Data not available | Non-bonding lone pair orbitals of the oxygen atoms |
| HOMO-1 | Data not available | σ-bonding orbitals of the carbon chain |
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
DFT is a widely used computational method to study the electronic structure and reactivity of molecules. nih.govresearchgate.netmdpi.comrsc.org
DFT calculations would be instrumental in predicting the pathways of reactions involving this compound, such as intramolecular cyclization (a Paal-Knorr furan (B31954) synthesis), reduction, or nucleophilic addition to the carbonyl groups. By calculating the energies of reactants, products, and transition states, a detailed reaction profile could be constructed. For instance, the intramolecular aldol (B89426) condensation, a common reaction for γ-diketones, could be modeled to determine the activation energy and the stereoselectivity of the resulting cyclopentenone derivative. acs.orgresearchgate.netacs.org
DFT methods can accurately predict various spectroscopic parameters. For this compound, this would include calculating the vibrational frequencies corresponding to its infrared (IR) spectrum. The characteristic C=O stretching frequencies would be of particular interest. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei could be calculated and compared with experimental data if it were available, aiding in the structural elucidation. nist.govacs.org
Molecular Dynamics Simulations for Conformational Space and Solvent Effects
Molecular dynamics (MD) simulations could be employed to explore the vast conformational space of this compound over time, especially in different solvent environments. mdpi.com MD simulations would reveal how the flexibility of the long alkyl chain is influenced by the solvent, and how the solvent molecules arrange themselves around the polar ketone groups and the nonpolar hydrocarbon chain. This would be crucial for understanding its solubility and how its conformation changes in polar versus nonpolar media.
In Silico Design of Novel Reactions and Derivatives of this compound
The in silico design of new reactions and derivatives represents a frontier in chemical research, enabling the targeted creation of molecules with desired properties. By leveraging computational models, scientists can screen vast numbers of potential new compounds and reaction conditions, saving significant time and resources. bio-conferences.org This approach involves predicting the outcomes of chemical modifications and reactions on a computer before they are attempted in a laboratory.
Design of Novel Reactions
The design of novel reactions for this compound can be explored theoretically by modeling potential transformations of its dione (B5365651) functional groups and long aliphatic chain. The γ-diketone arrangement (carbonyl groups at the 2 and 5 positions) allows for unique intramolecular cyclization reactions, such as the Paal-Knorr synthesis, to form substituted pyrroles or furans.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in this process. niscpr.res.in Researchers can use DFT to:
Map Potential Energy Surfaces: By calculating the energy of the system as the reactants evolve into products, scientists can identify the most likely reaction pathways.
Calculate Transition State Energies: The transition state is the highest energy point along the reaction coordinate. Its energy determines the activation energy and, consequently, the reaction rate. DFT calculations can elucidate these transition states for proposed reactions of this compound. mdpi.comekb.eg
Evaluate Thermodynamic Stability: Computational models can predict the relative stability of reactants, intermediates, and products, indicating whether a proposed reaction is thermodynamically favorable. researchgate.net
For example, theoretical studies on other diketones have successfully elucidated mechanisms for complex catalytic reactions, providing insights that guide experimental work. rsc.orguni-koeln.de A similar approach could be applied to model novel condensations, oxidations, or reductions involving this compound.
Design of Novel Derivatives
In silico methods are widely used to design novel derivatives by modifying a parent structure and calculating the resulting physicochemical and potential biological properties. mdpi.comnih.gov While extensive computational studies specifically on this compound derivatives are not widely published, data for at least one complex derivative, 16-(4,6-dimethoxy-3-oxo-1H-isobenzofuran-1-yl)this compound , is available in public databases and serves as an example of the types of molecules that can be designed and analyzed computationally. naturalproducts.net
The properties of such derivatives are calculated using various models to predict their behavior. These computational descriptors are critical in fields like drug discovery and materials science. For instance, properties like lipophilicity (AlogP), topological polar surface area (TPSA), and the number of rotatable bonds are key predictors of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). naturalproducts.net
Below is a table of computationally derived molecular properties for the known derivative, 16-(4,6-dimethoxy-3-oxo-1H-isobenzofuran-1-yl)this compound. naturalproducts.net
Table 1: Computed Molecular Properties of a this compound Derivative
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₆H₃₈O₆ | Defines the elemental composition of the molecule. |
| Molecular Weight | 446.58 g/mol | Influences diffusion rates and membrane permeability. |
| AlogP | 6.14 | A measure of lipophilicity, affecting solubility and cell membrane passage. |
| Topological Polar Surface Area (TPSA) | 78.90 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Acceptors | 6 | The number of atoms that can accept a hydrogen bond, influencing solubility and binding. |
| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen bond. |
| Rotatable Bond Count | 17 | An indicator of molecular flexibility, which affects binding to biological targets. |
| NP-Likeness Score | 1.07 | A score indicating how similar the molecule is to known natural products. |
Data sourced from the COCONUT database. naturalproducts.net
The design process for new derivatives would involve systematically altering the structure of this compound—for example, by adding different functional groups to its aliphatic chain or by creating heterocyclic adducts from its dione moiety—and then recalculating these descriptors. This allows for the rapid screening of thousands of potential derivatives to identify candidates with the most promising profiles for a specific application before committing to their chemical synthesis. mdpi.comekb.eg
Applications and Synthetic Utility of Hexadecane 2,5 Dione in Materials and Organic Synthesis
Hexadecane-2,5-dione as a Crucial Organic Building Block
The utility of 1,4-dicarbonyl compounds as synthetic intermediates is well-established. ulb.ac.benih.govacs.org They serve as precursors to a wide array of carbo- and heterocyclic systems through various cyclization reactions. ulb.ac.be this compound, with its reactive γ-diketone core, is a prime candidate for such transformations.
The synthesis of macrocycles is a challenging field due to the entropic penalty of forming large rings. cam.ac.uk One effective strategy involves the cyclization of long, linear precursors. Research has demonstrated the conversion of macrocyclic 1,4-diketones into highly strained aromatic systems, showcasing their role in constructing complex molecular architectures. researchgate.net While specific literature detailing the use of this compound for macrocycle synthesis is not abundant, its structural features are highly conducive to such applications. For instance, its isomer, hexadecane-2,15-dione, is a known precursor in the synthesis of the macrocyclic fragrance, Muscone. researchgate.net
The 1,4-dione moiety can undergo intramolecular reactions, such as aldol (B89426) condensation, to form five-membered rings. quora.com For a long-chain molecule like this compound, intermolecular reactions are more probable, potentially leading to macrocyclic dimers or oligomers under high-dilution conditions, which favor cyclization over polymerization. bhu.ac.in
| Reaction Type | Reagent/Catalyst | Resulting Linkage/Structure | Potential Application |
|---|---|---|---|
| Intermolecular Paal-Knorr | Diamine (e.g., 1,n-diaminoalkane) | Bis-pyrrole linked macrocycle | Host-guest chemistry, ion sensing |
| Intermolecular Reductive Amination | Diamine, reducing agent (e.g., NaBH3CN) | Macrocyclic polyamine | Metal ion chelation, catalysis mdpi.com |
| McMurry Coupling | Low-valent Titanium (e.g., TiCl3/LiAlH4) | Macrocyclic diene | Precursor for further functionalization |
Polyketones are a class of polymers containing ketone groups in their backbone, and their properties depend heavily on the spacing of these carbonyls. Research into polyketones with alternating 1,3- and 1,4-diketone units has shown that these structures can serve as "molecular ropes" for creating diverse functional materials. oup.comjst.go.jprsc.org
This compound can be envisioned as a monomer for synthesizing poly(1,4-diketone)s. The Stetter reaction, for example, is a known method for producing poly-1,4-diketones. rsc.org Polymerization of this compound, potentially with a suitable dicarbanion equivalent, could yield a polymer with repeating this compound units. The long C11 alkyl side chains would be expected to confer solubility in organic solvents and flexibility to the polymer backbone. These polyketone frameworks can be chemically modified post-polymerization via the reactive carbonyl groups. d-nb.info
The 1,4-diketone motif is present in numerous natural products. ulb.ac.be Consequently, synthons containing this functionality are invaluable in total synthesis and the preparation of natural product analogues. nih.govacs.org The most prominent reaction of 1,4-diketones in this context is the Paal-Knorr synthesis, which provides access to fundamental heterocycles like furans, thiophenes, and pyrroles. nih.govwikipedia.org These heterocyclic cores are ubiquitous in pharmaceuticals and biologically active compounds. acs.orgnih.gov
A direct example of the this compound structure in nature is the compound 16-[(1R)-4,6-dimethoxy-3-oxo-1H-isobenzofuran-1-yl]this compound , a natural product identified in the Universal Natural Products Database. naturalproducts.net The synthesis of this molecule or its analogues would inherently rely on strategies to construct or utilize the this compound backbone, highlighting its relevance in the field of natural product chemistry.
Utilization in Polymer Chemistry and Polymer Functionalization
The bifunctional nature of this compound makes it an attractive monomer for polycondensation reactions. Its two ketone groups can react with various dinucleophiles to create polymers with unique backbones. A key transformation is the Paal-Knorr reaction, which can be extended from small molecules to polymer synthesis. wikipedia.org For instance, reacting a poly-1,4-diketone with ammonia (B1221849) or primary amines yields polypyrroles, while reaction with sulfurizing agents like phosphorus pentasulfide or Lawesson's reagent produces polythiophenes. rsc.org
These resulting heterocyclic polymers are often conjugated and can exhibit valuable electronic properties, such as electrical conductivity upon doping. rsc.org The incorporation of this compound as a monomer would introduce long, flexible alkyl chains, which could enhance the processability and solubility of these otherwise rigid and often intractable conducting polymers. This functionalization strategy allows for the tuning of material properties for applications in organic electronics, sensors, and electrochromic devices. mdpi.com
| Co-monomer | Reaction | Resulting Heterocycle in Backbone | Potential Polymer Properties |
|---|---|---|---|
| Hydrazine (B178648) (N2H4) | Paal-Knorr-type cyclization | Pyridazine | Chelating ability, thermal stability |
| Ammonia or Primary Diamine | Paal-Knorr Pyrrole (B145914) Synthesis | Pyrrole | Conducting polymer precursor, enhanced solubility rsc.org |
| Phosphorus Pentasulfide (P4S10) | Paal-Knorr Thiophene (B33073) Synthesis | Thiophene | Conducting polymer precursor, optical applications rsc.org |
Exploration in Supramolecular Chemistry for Self-Assembly
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. nih.gov Molecules that possess both hydrophobic and hydrophilic/polar regions, known as amphiphiles, are central to self-assembly. This compound fits this description perfectly: it has a long C11 hydrophobic alkyl tail and a polar 1,4-dione head group.
This amphiphilic character suggests that this compound could self-assemble in various solvents to form higher-order structures like micelles, vesicles, or organogels. frontiersin.orgmdpi.com The ketone oxygens can act as hydrogen bond acceptors, while the long alkyl chain would drive assembly through van der Waals forces and hydrophobic effects. The specific architecture formed would depend on factors like solvent polarity and concentration. Such self-assembled systems have applications in drug delivery, catalysis, and the creation of soft materials. mdpi.com
Application in the Synthesis of Agrochemical Intermediates
The synthesis of heterocyclic compounds is of great importance to the agrochemical industry, as these motifs are present in many commercial pesticides and herbicides. acs.org Diketones are valuable starting materials for creating these heterocyclic scaffolds. nih.govresearchgate.net For example, 1,3-diketones are common precursors for pyrazoles, a key component in some fungicides and herbicides. mdpi.comijpras.com
While 1,4-diketones like this compound lead to different heterocycles, primarily pyrroles and their derivatives via the Paal-Knorr reaction, these structures are also relevant to agrochemistry. wikipedia.org Pyrrole-based compounds have been investigated for various bioactivities. The functional group tolerance of the Paal-Knorr reaction would allow for the synthesis of a diverse library of substituted pyrroles from this compound by reacting it with various primary amines. The long alkyl chain would confer lipophilicity, a crucial property for the bioavailability and transport of active ingredients in agrochemicals.
Utility in the Preparation of Pharmaceutical Intermediates (non-clinical applications)
Hexane-2,5-dione is a pivotal building block in organic synthesis, primarily valued for its role as a precursor to five-membered aromatic heterocycles. These heterocyclic motifs, such as pyrroles, furans, and thiophenes, are core structural components in a multitude of pharmaceutical compounds. wikipedia.orgnih.gov The reactivity of hexane-2,5-dione is defined by its γ-dicarbonyl structure (two ketone groups separated by two methylene (B1212753) carbons), which makes it an ideal substrate for cyclocondensation reactions, most notably the Paal-Knorr synthesis. nih.govrgmcet.edu.in This reaction provides a direct and efficient pathway to highly substituted heterocyclic intermediates that are fundamental to drug discovery and development.
Synthesis of Bioactive Pyrrole Scaffolds
The most significant application of hexane-2,5-dione in medicinal chemistry is the synthesis of substituted pyrroles. ethernet.edu.et The Paal-Knorr pyrrole synthesis involves the condensation of hexane-2,5-dione with a primary amine or an ammonia source, typically under neutral or mildly acidic conditions, to form a 2,5-dimethylpyrrole derivative. wikipedia.orgrgmcet.edu.in This reaction is synthetically valuable due to its simplicity, high yields, and the ability to introduce a wide variety of substituents on the pyrrole nitrogen by choosing the appropriate primary amine. rgmcet.edu.in
A prominent example of its utility is in the synthesis of the antihypertensive drug Mopidralazine . nih.govnih.gov The core structure of Mopidralazine is an N-substituted 2,5-dimethylpyrrole. This key intermediate is prepared by the direct Paal-Knorr condensation of hexane-2,5-dione with the hydrazine derivative, 3-hydrazino-6-(4-morpholinyl)pyridazine. nih.govtandfonline.com The reaction efficiently constructs the required N-(2',5'-dimethyl-1H-pyrrol-1-yl) moiety of the final active pharmaceutical ingredient.
Furthermore, hexane-2,5-dione is employed to create various other pyrrole intermediates for non-clinical research. The reaction with hydrazine or its derivatives yields N-aminopyrroles, such as 2,5-Dimethyl-N-amino-pyrrole , which serve as versatile precursors for more complex nitrogen-containing heterocyclic systems. ontosight.ai Similarly, condensation with anilines produces N-aryl pyrroles, which are investigated for a range of biological activities. ias.ac.in Recent advancements have focused on developing more sustainable and efficient catalytic systems for this transformation, including the use of heterogeneous catalysts and iron-based catalysts in "green" domino reactions that start from nitroarenes. vulcanchem.com
The versatility of the Paal-Knorr reaction using hexane-2,5-dione is demonstrated by the range of catalysts and conditions that can be employed to achieve high yields of N-substituted pyrroles, as detailed in the table below.
| Amine Substrate | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) (NIBTS) | Solvent-free | 15 min | 90 | guidechem.com |
| Nitrobenzene | Fe(BF4)2·6H2O, Tetraphos, Formic Acid (Reductant) | Ethanol | 2 h | 99 | vulcanchem.com |
| Aniline | Graphene oxide (GO) | - | - | - | researchgate.net |
| Ammonium Carbonate | Heat (100-115°C) | None | ~1.5-2 h | 81-86 | orgsyn.org |
| Various primary amines | High Hydrostatic Pressure (HHP) | Solvent-free | Instant | Quantitative | archive.org |
Synthesis of Furan (B31954) and Thiophene Intermediates
While the synthesis of pyrroles is the most common application, hexane-2,5-dione can also be converted into furan and thiophene derivatives.
Furan Synthesis: In the presence of an acid catalyst and a dehydrating agent such as phosphorus pentoxide, hexane-2,5-dione undergoes intramolecular cyclization to yield 2,5-dimethylfuran . wikipedia.org Furan rings are present in various natural products and drug candidates.
Thiophene Synthesis: Treatment of hexane-2,5-dione with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀), results in the formation of 2,5-dimethylthiophene . guidechem.comwikipedia.org Thiophene is another "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.
Role in the Synthesis of Other Pharmaceutical Precursors
Hexane-2,5-dione is cited as a potential starting material for other pharmaceutical agents, although the connection can be indirect. For example, the antidiarrheal agent Rolgamidine is synthesized from trans-2,5-dimethyl-3-pyrroline. ethernet.edu.etmpdkrc.edu.in This pyrroline (B1223166) intermediate can, in turn, be prepared from hexane-2,5-dione, establishing an indirect synthetic lineage.
Environmental and Biogeochemical Pathways of Hexadecane 2,5 Dione
Environmental Degradation Studies and Fate Assessment
Specific environmental degradation and fate assessment studies on Hexadecane-2,5-dione have not been extensively reported. The environmental behavior of this compound would be governed by abiotic processes like photodegradation and biotic processes such as biodegradation in soil and water.
Aliphatic ketones and diketones are known to undergo photochemical degradation upon absorbing ultraviolet (UV) radiation. The presence of two carbonyl groups in this compound suggests it would be susceptible to photodegradation, primarily through Norrish-type reactions.
Norrish Type I Reaction: This reaction involves the cleavage of the carbon-carbon bond adjacent to a carbonyl group, forming two radical species. For this compound, this could lead to the fragmentation of the 16-carbon chain into smaller, more volatile or soluble compounds.
Norrish Type II Reaction: This pathway involves intramolecular abstraction of a hydrogen atom by the excited carbonyl oxygen, typically from the gamma-carbon. This leads to the formation of a biradical intermediate that can cleave to form a smaller ketone and an alkene.
Studies on other diketones have shown they can generate reactive oxygen species and degrade into smaller organic acids under UV irradiation. researchgate.net For instance, the photodegradation of other aliphatic ketones can yield products such as smaller carboxylic acids and aldehydes. researchgate.netresearchgate.net While specific photoproducts for this compound are not documented, a similar pattern of fragmentation is expected.
Table 1: Postulated Photodegradation Products of this compound Based on General Diketone Photochemistry
| Proposed Product Category | Potential Examples | Mechanism |
| Shorter-chain ketones | Undecan-2-one, Acetone | Norrish Type II Cleavage |
| Alkenes | Tridec-1-ene | Norrish Type II Cleavage |
| Carboxylic Acids | Acetic acid, Propanoic acid | Oxidative degradation of fragments |
| Aldehydes | Undecanal (B90771) | Fragmentation post-cleavage |
Note: This table is illustrative and based on established photochemical principles for similar compounds, not on direct experimental evidence for this compound.
The biodegradation of this compound in environmental matrices like soil and water has not been specifically studied. However, the metabolic pathways for long-chain alkanes, which are structurally related, are well-documented and provide a strong model for its likely fate. Microorganisms capable of utilizing long-chain hydrocarbons are widespread in the environment.
A probable pathway for the microbial breakdown of this compound would be analogous to the subterminal oxidation of long-chain alkanes. In this process, an oxygen atom is inserted at a non-terminal carbon. While this compound already possesses ketone groups, further oxidation is necessary for complete degradation. A key enzymatic step in the degradation of ketones is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). This reaction inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. frontiersin.org The resulting ester can then be hydrolyzed by esterases into an alcohol and a carboxylic acid, which can subsequently enter central metabolic pathways like beta-oxidation and the citric acid cycle. frontiersin.org
Biogenic Occurrence and Non-Human Metabolic Transformations
While rare, this compound has been identified as a structural component of a complex secondary metabolite produced by a fungus.
The primary known biogenic source of a this compound moiety is the white-rot fungus Phanerochaete velutina. frontiersin.orgnaturalproducts.net White-rot fungi are known for their powerful and non-specific extracellular oxidative enzyme systems, which are capable of degrading highly persistent and complex organic molecules, including lignin (B12514952) and various environmental pollutants. nih.govnih.gov
The key enzymes involved in these transformations include:
Lignin-modifying enzymes (LMEs): Such as Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), and Laccase.
Cytochrome P450 monooxygenases: This large family of enzymes is involved in a vast range of metabolic reactions, including the hydroxylation and oxidation of aliphatic chains. nih.gov
The transformation of this compound by Phanerochaete species would likely involve oxidation and cleavage of the aliphatic chain, mediated by these enzymatic systems. The Baeyer-Villiger monooxygenase pathway described in section 7.1.2 is a highly plausible mechanism for the microbial transformation of the ketone functional groups within this compound. frontiersin.org
Table 2: Potential Microbial Transformation Reactions for this compound
| Transformation Step | Enzyme Class | Intermediate/Product |
| Oxidation (Ketone to Ester) | Baeyer-Villiger Monooxygenase (BVMO) | Aliphatic Ester |
| Hydrolysis (Ester Cleavage) | Esterase / Hydrolase | Carboxylic Acid + Alcohol |
| Chain Shortening | Beta-oxidation pathway enzymes | Acetyl-CoA |
The specific biological role of this compound or its derivatives is not well established. However, its presence in a secondary metabolite from Phanerochaete velutina suggests it may play a role in the ecological interactions of the fungus. Fungi, including P. velutina, are known to produce a wide array of secondary metabolites as a defense mechanism against grazing by invertebrates or to compete with other microorganisms. oup.comoup.com It is plausible that the complex molecule containing the this compound structure serves as one of these defensive or allelopathic chemicals.
Table 3: Documented Biogenic Occurrence of a this compound Derivative
| Compound Name | IUPAC Name | Producing Organism |
| CJ-13,103 | 16-(4,6-dimethoxy-3-oxo-1H-isobenzofuran-1-yl)this compound | Phanerochaete velutina species |
Source: COCONUT Natural Products Database. frontiersin.orgnaturalproducts.net
Future Directions and Emerging Research Frontiers for Hexadecane 2,5 Dione
Innovation in Sustainable and Scalable Synthesis
The future synthesis of Hexadecane-2,5-dione will likely be driven by the principles of green chemistry, focusing on renewable feedstocks and efficient, scalable processes. Current research on long-chain aliphatic compounds provides a strong precedent for these developments.
One promising avenue is the utilization of bio-based feedstocks. Long-chain aliphatic polyesters, for example, are being synthesized from plant oils through catalytic conversions. d-nb.info Similarly, the oxidative functionalization of long-chain alkanes like n-octadecane using non-thermal plasma has been shown to produce ketones and diketones, offering a catalyst-free route at ambient conditions. udel.edu Future research could adapt these methods for the selective synthesis of this compound from renewable lipid sources.
Another area of innovation lies in catalytic strategies that enhance efficiency and scalability. The ketonic decarboxylation of fatty acids using solid hydroxide/oxide catalysts presents a viable route to long-chain ketones. mdpi.com Electrochemical methods, which have been successfully used for the synthesis of various 1,4-diketones from malonic acid derivatives, could also be explored for a scalable and environmentally friendly synthesis of this compound. ulb.ac.be Research into scalable, enantioselective total synthesis, as demonstrated for complex molecules like taxanes, could also inspire highly controlled and efficient routes to chiral derivatives of this compound. nih.gov
Table 1: Potential Sustainable Synthesis Routes for this compound
| Synthesis Approach | Potential Feedstock | Key Advantages | Relevant Research Analogy |
| Catalytic Conversion of Plant Oils | Oleic Acid, Linoleic Acid | Renewable, direct route to long-chain structures | Synthesis of long-chain aliphatic polyesters d-nb.info |
| Plasma-based Oxidation | n-Hexadecane (from biorefineries) | Catalyst-free, ambient conditions | Oxidative functionalization of n-octadecane udel.edu |
| Ketonic Decarboxylation | Stearic Acid, Palmitic Acid | Utilization of abundant fatty acids | Decarboxylation using solid base catalysts mdpi.com |
| Electrochemical Synthesis | Malonic acid derivatives | Mild conditions, high yields | Synthesis of 1,4-diketones via electrochemical decarboxylation ulb.ac.be |
Discovery of Novel Chemical Transformations and Reactivity
The γ-diketone functionality in this compound is a versatile platform for a wide array of chemical transformations, opening doors to novel molecular architectures. The reactivity of smaller γ-diketones like hexane-2,5-dione, which readily undergoes cyclization to form pyrroles and other heterocycles, provides a foundational understanding. vulcanchem.comwikipedia.org For this compound, the long aliphatic chain would impart unique solubility and steric properties to these reactions.
Future research will likely explore intramolecular cyclization reactions, such as the Paal-Knorr synthesis, to create substituted pyrroles with long alkyl chains. These could serve as building blocks for functional materials or biologically active molecules. Furthermore, the exploration of electrocyclization reactions of dienyl diketones, which can proceed without the need for acid catalysts, could lead to the synthesis of novel cyclopentenones and 2H-pyrans derived from this compound. acs.org
Palladium-mediated one-pot syntheses, which have been used to create 1,5-diketones and cyclohexenones from allyl alcohols and ketones, could be adapted to utilize this compound as a substrate, leading to complex polycyclic structures. rsc.org The direct α-allylation of ketones with non-conjugated dienes, catalyzed by nickel complexes, also presents an exciting possibility for the stereoselective functionalization of the α-positions of this compound. nih.gov
Advancements in In Situ Spectroscopic Monitoring of Reactions
To optimize the synthesis and transformations of this compound, a deep understanding of reaction mechanisms and kinetics is crucial. Advances in in-situ spectroscopic techniques are making it possible to monitor complex reactions in real-time.
Future studies on this compound should leverage techniques like in-situ NMR and FTIR spectroscopy. In-situ NMR has been effectively used to study reaction kinetics, for instance, in the reduction of carbonyl compounds and in homogeneous catalysis. acs.orgwiley.com This would allow for the direct observation of intermediates and byproducts in reactions involving this compound, providing invaluable mechanistic insights. Compressed sensing NMR can significantly reduce acquisition times for 2D spectra, making it feasible to track the kinetics of relatively fast reactions. rsc.orgrsc.org
In-situ FTIR spectroscopy, particularly using attenuated total reflection (ATR) probes, is another powerful tool for monitoring reaction progress and identifying transient species, especially in heterogeneous catalysis and microfluidic systems. rsc.orgdtu.dk The application of these techniques to the study of this compound reactions would enable precise control over reaction conditions and facilitate the discovery of novel reactivity.
Integrated Computational-Experimental Approaches for Rational Design
The interplay between computational modeling and experimental work is a cornerstone of modern chemical research. For this compound, this integrated approach can guide the rational design of new materials and reactions.
Density Functional Theory (DFT) calculations are a powerful tool for predicting the structural, electronic, and spectroscopic properties of molecules. mdpi.comjomardpublishing.com For this compound, DFT could be used to study its conformational landscape, keto-enol tautomerism, and the reaction mechanisms of its transformations. rsc.orgacs.org This theoretical understanding can help in selecting optimal reaction conditions and predicting the properties of resulting products. Computational studies have also been instrumental in understanding the reactivity of α-diketones and the stereoselectivity of catalytic reactions. nih.govnih.gov
By combining computational predictions with experimental validation, researchers can accelerate the discovery process. For instance, computational screening could identify promising catalysts for the selective functionalization of this compound, which could then be synthesized and tested in the laboratory. This synergistic approach will be essential for unlocking the full potential of this long-chain diketone.
Development of Advanced Materials with this compound Scaffolds
The unique combination of a reactive diketone core and a long, flexible aliphatic chain makes this compound an attractive building block for advanced materials. The long-chain nature can impart properties such as hydrophobicity, crystallinity, and processability.
One of the most promising areas is the development of novel polymers. Long-chain aliphatic polyesters are already being explored for applications in injection molding, film extrusion, and as blend components for thermoplastics. d-nb.info this compound could be incorporated into polymer backbones, for example, by converting it to a diol and then carrying out polycondensation. The diketone functionality could also be used for post-polymerization modification or for creating cross-linked materials. The synthesis of polymers from C16-dithiophene-based monomers for organic electronics suggests that diketone-derived heterocycles could be valuable in this field. rsc.org
Furthermore, long-chain aliphatic β-diketones extracted from plant waxes have been shown to be effective metal chelating agents. juniperpublishers.comresearchgate.net This suggests that this compound and its derivatives could be used in the development of novel extraction agents or as components in self-healing materials and stimuli-responsive systems. The incorporation of such long-chain diketones into halogen-containing polymers has also been explored for stabilization.
Table 2: Potential Material Applications for this compound
| Material Class | Potential Application | Key Feature from this compound | Relevant Research Analogy |
| Polyesters/Polyamides | Biodegradable plastics, engineering thermoplastics | Long aliphatic chain for crystallinity and hydrophobicity | Long-chain aliphatic polyesters from plant oils d-nb.info |
| Functional Polymers | Organic electronics, sensors | Heterocyclic moieties derived from diketone cyclization | Polymers from C16IDT for OFETs and OPVs rsc.org |
| Metal-Chelating Agents | Extraction, catalysis | Diketone functionality for metal binding | β-Diketones from wheat straw for metal extraction juniperpublishers.com |
| Polymer Additives | Stabilizers for PVC and other polymers | Reactivity of diketone with degradation products | β-Diketones as stabilizers for halogen-containing polymers |
Q & A
Q. What are the common synthetic routes for Hexadecane-2,5-dione, and what experimental parameters are critical for achieving high yields?
this compound can be synthesized via cyclization of long-chain diacids or oxidation of hexadecane derivatives. Key parameters include:
- Catalyst selection : Transition metal catalysts (e.g., palladium or ruthenium) for selective oxidation.
- Temperature control : Maintaining 80–120°C to avoid side reactions like over-oxidation.
- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency. Yield optimization requires monitoring intermediate stability using techniques like thin-layer chromatography (TLC) .
Q. What spectroscopic methods are most reliable for characterizing this compound, and how should data be interpreted?
- Raman spectroscopy : Identifies carbonyl stretching vibrations (peak near 1700 cm⁻¹) and skeletal vibrations. Compare with reference data to distinguish structural isomers .
- NMR spectroscopy : ¹³C NMR resolves carbonyl carbons (δ ~200–220 ppm) and methylene groups. Integrate peak areas to confirm stoichiometry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritant) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?
Contradictions often arise from impurities or isomerization. Mitigation strategies include:
- Cross-validation : Combine Raman, NMR, and X-ray crystallography to confirm structural assignments .
- Dynamic light scattering (DLS) : Detect aggregation states that may distort spectral peaks.
- Computational modeling : Compare experimental IR/Raman data with density functional theory (DFT) simulations .
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with specific stereochemical outcomes?
- Chiral catalysts : Use enantioselective catalysts (e.g., organocatalysts) to control stereochemistry .
- Solvent polarity adjustments : Polar solvents stabilize transition states for desired stereoisomers.
- Kinetic vs. thermodynamic control : Vary reaction time and temperature to favor kinetic products (e.g., lower temps for faster, less stable intermediates) .
Q. How do thermodynamic properties (e.g., phase transitions) of this compound influence its stability in storage and experimental applications?
- Phase change data : Monitor melting points (e.g., via differential scanning calorimetry, DSC) to assess purity. Impurities lower melting points and increase degradation risk .
- Storage conditions : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation.
- Hygroscopicity testing : Use Karl Fischer titration to quantify water absorption, which can hydrolyze diketone groups .
Q. What methodologies are effective for analyzing the environmental impact of this compound in ecotoxicological studies?
- Aquatic toxicity assays : Expose Daphnia magna to sublethal concentrations and measure LC₅₀ values.
- Biodegradation studies : Use OECD 301B tests to evaluate microbial degradation rates.
- Bioaccumulation modeling : Apply quantitative structure-activity relationship (QSAR) models to predict log P values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
